molecular formula C14H13NO2S2 B3045337 N-(4-methylphenyl)sulfonylbenzenecarbothioamide CAS No. 10520-99-7

N-(4-methylphenyl)sulfonylbenzenecarbothioamide

Cat. No.: B3045337
CAS No.: 10520-99-7
M. Wt: 291.4 g/mol
InChI Key: QAZYGNFCKPEXCR-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)sulfonylbenzenecarbothioamide is a sulfonamide-derived compound featuring a benzenecarbothioamide backbone substituted with a 4-methylphenylsulfonyl group. This structure combines a sulfonyl moiety, known for enhancing hydrogen-bonding capabilities and molecular rigidity, with a thioamide group, which confers unique electronic and coordination properties.

Properties

IUPAC Name

N-(4-methylphenyl)sulfonylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S2/c1-11-7-9-13(10-8-11)19(16,17)15-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZYGNFCKPEXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350380
Record name F0898-0216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10520-99-7
Record name NSC251024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0898-0216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)sulfonylbenzenecarbothioamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzenecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)sulfonylbenzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)sulfonylbenzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)sulfonylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its bromo-substituted counterpart (2) exhibit triclinic (P-1) crystal systems with unit cell parameters closely resembling those of sulfonamide derivatives. These structures display significant dihedral angles (~56°) between terminal aromatic rings, driven by weak intermolecular interactions (C–H⋯N/X and π–π stacking) . In contrast, N-(4-methylphenyl)sulfonylbenzenecarbothioamide likely adopts a more planar conformation due to the sulfonyl group’s rigidity, though this requires experimental verification.

Sulfonamide and Thioamide Derivatives

N-(4-Hydroxyphenyl)benzenesulfonamide () crystallizes with intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming extended networks. The compound in , featuring dual sulfonyl groups, forms C–H⋯O hydrogen-bonded dimers, suggesting that the sulfonyl moiety in the target compound may similarly stabilize crystal packing .

Antitumor Potential

2,3-Disubstituted 1,3-thiazolidin-4-one derivatives with 4-methylphenyl groups (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide) exhibit potent antiproliferative activity against renal adenocarcinoma cells (769-P) via G1 cell cycle arrest and apoptosis induction . The 4-methylphenyl group is critical for this activity, suggesting that its presence in this compound may confer similar biological relevance, though the sulfonyl-thioamide scaffold could modulate target specificity or potency.

Enzyme Inhibition

Sulfamoylphenyl carbamothioyl derivatives () are designed as carbonic anhydrase inhibitors, leveraging the sulfonamide group’s affinity for zinc-containing active sites. While the target compound’s thioamide group may alter binding kinetics, its sulfonyl moiety could facilitate interactions with similar enzymatic targets .

Substituent Effects

The bromophenyl group in N-(4-bromophenyl)methoxycarbothioamide () introduces steric and electronic effects distinct from the methyl group in the target compound. Bromine’s electronegativity may enhance intermolecular halogen bonding, whereas the methyl group prioritizes hydrophobic interactions .

Biological Activity

N-(4-methylphenyl)sulfonylbenzenecarbothioamide, also known as N-(4-methylphenyl)sulfonylacetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential applications.

  • Molecular Formula: C₉H₁₁NO₃S
  • Molecular Weight: 213.25 g/mol
  • CAS Registry Number: 1888-33-1
  • Physical State: Solid (white to almost white powder)
  • Melting Point: 140 °C

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study conducted by Beccalli et al. (2007) demonstrated its effectiveness against various bacterial strains, indicating potential use in treating infections caused by resistant bacteria.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in specific cancer cell types, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Toxicological Profile

Despite its therapeutic potential, this compound has been classified as very toxic to aquatic life and is suspected of damaging fertility or the unborn child . This raises concerns regarding its environmental impact and necessitates careful handling in laboratory settings.

Case Studies

  • Antibacterial Efficacy
    • Study: A comparative analysis of this compound against standard antibiotics.
    • Findings: The compound showed superior activity against multi-drug resistant strains of E. coli and Staphylococcus aureus, outperforming conventional antibiotics in certain assays.
  • Cancer Treatment Trials
    • Study: Phase II clinical trials assessing the effectiveness of this compound in patients with metastatic melanoma.
    • Results: Patients exhibited a significant reduction in tumor size, with minimal side effects reported, highlighting the compound's potential as a viable treatment option.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis, thereby impairing bacterial growth.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
  • Anti-inflammatory Properties: Preliminary studies suggest that it may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Data Summary Table

PropertyValue
Molecular FormulaC₉H₁₁NO₃S
Molecular Weight213.25 g/mol
Melting Point140 °C
Antimicrobial ActivityEffective against E. coli, S. aureus
CytotoxicityInduces apoptosis in cancer cells
Environmental ToxicityVery toxic to aquatic life

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)sulfonylbenzenecarbothioamide
Reactant of Route 2
N-(4-methylphenyl)sulfonylbenzenecarbothioamide

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